An In-Depth Technical Guide to the Physicochemical Properties of Benzylbis(2-hydroxyethyl)octadecylammonium Chloride
An In-Depth Technical Guide to the Physicochemical Properties of Benzylbis(2-hydroxyethyl)octadecylammonium Chloride
Introduction and Scope
Benzylbis(2-hydroxyethyl)octadecylammonium chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) class. These molecules are characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms. The unique structure of this specific QAC, featuring a long C18 (octadecyl) hydrophobic tail, a hydrophilic quaternary ammonium head, a benzyl group, and two hydroxyethyl substituents, imparts a range of properties that make it a subject of interest for researchers in drug formulation, material science, and antimicrobial development.
This guide provides a comprehensive overview of the core physical and chemical properties of Benzylbis(2-hydroxyethyl)octadecylammonium chloride. It is designed for scientists and technical professionals, offering not just data, but also the causality behind its behavior and detailed protocols for its characterization.
Clarification of Nomenclature: The Importance of the Alkyl Chain
In the literature and commercial databases, there is frequent overlap between different long-chain QACs. It is critical to distinguish the subject of this guide, the octadecyl (C18) variant, from its more commonly documented shorter-chain analogue, the dodecyl (C12) variant, which is often referred to as Benzoxonium Chloride (CAS 19379-90-9). While they share a common structural backbone, the six-carbon difference in the alkyl tail significantly alters key physicochemical properties such as solubility, surface activity, and critical micelle concentration (CMC). This guide will focus on the C18 compound while drawing comparative data from related homologues to illustrate structure-property relationships.
Chemical Identity and Structure
The defining features of Benzylbis(2-hydroxyethyl)octadecylammonium chloride are its amphiphilic nature and cationic charge. The long octadecyl chain provides a nonpolar, lipophilic domain, while the quaternary ammonium group, bearing a permanent positive charge, serves as the hydrophilic head.
Figure 1: Chemical structure of Benzylbis(2-hydroxyethyl)octadecylammonium chloride.
Key Chemical Identifiers
| Identifier | Benzylbis(2-hydroxyethyl)octadecylammonium chloride | Benzoxonium Chloride (Dodecyl Analogue) |
| CAS Number | 26271-97-6[1][2] | 19379-90-9 |
| Molecular Formula | C₂₉H₅₄ClNO₂[3] | C₂₃H₄₂ClNO₂ |
| Molecular Weight | 484.20 g/mol [3] | 400.04 g/mol |
| Class | Quaternary Ammonium Compound (QAC), Cationic Surfactant | Quaternary Ammonium Compound (QAC), Cationic Surfactant |
Physicochemical Properties
The physical properties of this QAC are dominated by the long octadecyl tail, which promotes self-assembly in aqueous solutions and lends it a waxy or solid character at room temperature.
Data Summary Table
| Property | Value / Description | Comments and Source |
| Appearance | Expected to be a white to off-white waxy solid or powder. | Based on shorter-chain analogues like the C14 and C16 variants, which are solids at room temperature.[4] |
| Solubility | Soluble in water and polar organic solvents like ethanol and isopropanol.[5] | The dual hydroxyethyl groups enhance water solubility compared to dimethyl-substituted analogues. |
| Melting Point | Not definitively published for the C18 variant. | The closely related Benzyldimethyltetradecylammonium chloride (C14) has a melting point of 63-65 °C. An increase in alkyl chain length generally increases the melting point. |
| Critical Micelle Conc. (CMC) | Estimated at ~0.1 mM in deionized water. | Based on data for Benzyldimethyloctadecylammonium chloride (BAC-C18).[6] The CMC is highly dependent on the alkyl chain length and decreases significantly as the chain length increases.[6][7] |
In-depth Discussion of Properties
The amphiphilic nature of the molecule governs its solubility. It is water-soluble due to the charged nitrogen headgroup.[5] The two hydroxyl groups further enhance its hydrophilicity through hydrogen bonding with water molecules. However, the very long C18 tail imparts significant lipophilicity, allowing it to be soluble in alcohols and other polar organic solvents. This dual solubility is crucial for its application in formulations that may contain both aqueous and non-aqueous phases.
As a cationic surfactant, Benzylbis(2-hydroxyethyl)octadecylammonium chloride readily adsorbs at interfaces, such as air-water or oil-water, significantly reducing surface tension. When its concentration in an aqueous solution reaches the Critical Micelle Concentration (CMC), individual molecules (monomers) begin to self-assemble into spherical or rod-like aggregates called micelles.[7]
The primary driving force for micellization is the hydrophobic effect; the C18 tails are shielded from the aqueous environment in the micellar core, while the hydrophilic heads remain in contact with water. For long-chain QACs like the C18 variant, the CMC is very low (estimated at 0.1 mM).[6] This means that even at low concentrations, the majority of the compound will exist in micellar form, which has profound implications for its use as a solubilizing agent or in drug delivery systems.
Chemical Properties and Reactivity
The chemical behavior is dictated by the robust quaternary ammonium cation and the reactive hydroxyl groups.
Stability and Degradation
The compound is chemically stable under standard ambient and storage conditions. The C-N and C-C bonds are not susceptible to hydrolysis. However, at elevated temperatures, thermal decomposition can occur, potentially releasing hazardous gases such as oxides of carbon, nitrogen, and hydrogen chloride.[8]
Compatibility and Incompatibilities
A critical aspect for any formulator is the compound's ionic nature.
-
Incompatibility with Anionic Compounds: As a cationic surfactant, it will react with anionic substances, including common anionic surfactants (e.g., sodium lauryl sulfate), forming an insoluble precipitate. This neutralization reaction leads to a loss of activity for both species.
-
Incompatibility with Strong Oxidizers: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions.[5][9]
Proposed Antimicrobial Mechanism of Action
The primary application of many QACs is as a biocide. The mechanism is broadly understood to involve the disruption of microbial cell membranes.
Figure 2: Proposed mechanism of antimicrobial action for quaternary ammonium compounds.
The process begins with the positively charged QAC headgroup electrostatically binding to the negatively charged components of the bacterial cell wall. Subsequently, the long, lipophilic octadecyl tail penetrates and inserts into the lipid bilayer of the cell membrane, disrupting its fluid structure and integrity. This leads to the leakage of essential intracellular components, ultimately causing cell lysis and death.
Synthesis and Manufacturing Considerations
General Synthesis Pathway
The synthesis of Benzylbis(2-hydroxyethyl)octadecylammonium chloride is typically achieved via a quaternization reaction. This involves the reaction of a tertiary amine with an alkylating agent.
Figure 3: General synthesis pathway for the target QAC.
The key step is the nucleophilic attack by the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic benzylic carbon of benzyl chloride. This forms the new C-N bond and imparts the permanent positive charge on the nitrogen atom.[10]
Experimental Protocols for Characterization
To ensure the quality and understand the behavior of Benzylbis(2-hydroxyethyl)octadecylammonium chloride in research applications, specific analytical methods are required.
Protocol 1: Purity and Identification by HPLC-MS
This protocol provides a robust method for separating and identifying the target QAC and potential impurities, adapted from established methods for similar compounds.[11][12]
Objective: To determine the purity and confirm the identity of the compound.
Methodology:
-
Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard.
-
Dissolve in a 1:1 (v/v) mixture of methanol and water to make a 100 µg/mL stock solution.
-
Perform serial dilutions to create calibration standards ranging from 10 µg/mL to 0.05 µg/mL.
-
-
Sample Preparation:
-
Prepare a sample solution at a theoretical concentration of 1 µg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 50 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z 448.4 (for C₂₉H₅₄NO₂⁺).
-
Product Ion (Q3): A characteristic fragment, often the benzyl group (m/z 91.1) or a fragment from the octadecyl chain. This must be determined experimentally by infusing the standard.
-
-
Analysis:
-
Inject the calibration standards to create a standard curve.
-
Inject the sample and quantify against the curve. Purity is calculated as the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Tensiometry
This protocol uses the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains constant.[6]
Objective: To determine the concentration at which micelles begin to form.
Methodology:
-
Solution Preparation:
-
Prepare a high-concentration stock solution of the QAC in deionized water (e.g., 10 mM).
-
Prepare a series of at least 15-20 dilutions in deionized water, covering a concentration range from well below to well above the expected CMC (e.g., from 0.001 mM to 2 mM). Logarithmic spacing of concentrations around the expected CMC is most efficient.
-
-
Instrumentation:
-
Use a surface tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.
-
Ensure the glassware and the ring/plate are scrupulously clean to avoid contamination. Clean with chromic acid or plasma treatment, followed by thorough rinsing with deionized water.
-
Calibrate the instrument according to the manufacturer's instructions, typically with pure water.
-
-
Measurement:
-
Measure the surface tension of each prepared solution, starting from the most dilute and progressing to the most concentrated to minimize carryover.
-
Allow the surface tension reading to stabilize for each measurement (typically 2-5 minutes).
-
Perform each measurement in triplicate at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two distinct linear regions: one with a steep negative slope at concentrations below the CMC, and one that is nearly horizontal at concentrations above the CMC.
-
The CMC is determined from the intersection point of the two lines fitted to these regions.
-
Safety and Handling
As with other long-chain QACs, Benzylbis(2-hydroxyethyl)octadecylammonium chloride requires careful handling due to its potential hazards.
-
Primary Hazards: The compound is expected to be corrosive and capable of causing severe skin burns and serious eye damage.[4][13] It is also considered harmful if swallowed.
-
Environmental Hazards: QACs are generally very toxic to aquatic life.[13] Care must be taken to prevent release into the environment.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][14]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or aerosols.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents and anionic compounds.[8]
Conclusion
Benzylbis(2-hydroxyethyl)octadecylammonium chloride is a cationic surfactant with a distinct set of physicochemical properties defined by its C18 alkyl chain and hydrophilic headgroup. Its low critical micelle concentration, significant surface activity, and potent antimicrobial properties make it a valuable molecule for advanced applications in drug delivery, formulation science, and disinfection. A thorough understanding of its properties, guided by the analytical protocols detailed herein, is essential for its effective and safe utilization in a research and development setting.
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